molecular formula C7H9NO4S B047273 Dimethyl isothiocyanatosuccinate CAS No. 121928-38-9

Dimethyl isothiocyanatosuccinate

Cat. No. B047273
M. Wt: 203.22 g/mol
InChI Key: NWHDEBYHAZNXDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isothiocyanates, including DMIS, involves reactions between primary amines and carbon disulfide in the presence of catalysts such as 4-dimethylaminopyridine, with variations in yield depending on the specific amines and conditions used. Such processes highlight the versatility and adaptability of isothiocyanate synthesis methods to produce DMIS and similar compounds (Rong et al., 2021).

Molecular Structure Analysis

An electron diffraction investigation of the molecular structures of dimethylsilyl isocyanate and dimethylsilyl isothiocyanate provides insights into the skeletal parameters and linear geometry of the NCX groups. These studies are foundational for understanding the molecular structure of DMIS, as they offer detailed measurements of bond lengths and angles, which are crucial for predicting the reactivity and interactions of the compound (Cradock et al., 1986).

Chemical Reactions and Properties

Chemical reactions involving isothiocyanates, including DMIS, encompass a broad range of transformations, from simple substitutions to more complex cyclizations and cross-metathesis reactions. The reactivity of DMIS is influenced by its unique structure, which can engage in diverse interactions leading to a variety of products with potential applications in materials science and synthetic chemistry (Kumar et al., 2009).

Physical Properties Analysis

The physical properties of DMIS, such as melting point, boiling point, solubility, and vapor pressure, are essential for its handling, storage, and application in various fields. While direct studies on DMIS are scarce, analogous compounds provide a basis for inferring its physical behavior, emphasizing the importance of thorough characterization in leveraging the compound's full potential (Cheng et al., 2015).

Chemical Properties Analysis

The chemical properties of DMIS, including reactivity, stability, and interactions with other substances, are critical for its application in synthesis and material development. Studies on isothiocyanate chemistry offer valuable insights into the mechanisms of reactions involving DMIS, guiding the design of novel compounds and materials with desired functionalities (Eschliman & Bossmann, 2019).

Scientific Research Applications

  • Peptide-Based Protein Engineering : Dimethyl(methylthio)sulfonium tetrafluoroborate, a related compound, is effective in deprotecting cysteine derivatives and forming disulfide bonds in peptides. This makes it a useful tool in peptide-based protein engineering (Bishop, Jones, & Chmielewski, 1993).

  • Disease Prevention and Treatment : Isothiocyanates, including compounds similar to Dimethyl isothiocyanatosuccinate, show potential in preventing and treating diseases such as cancer and autism. They could be incorporated into larger human disease mitigation efforts (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

  • Proteomics Experiments : Stable isotope dimethyl labeling is a reliable, cost-effective, and easy procedure for accurate protein quantification in high-throughput proteomics experiments (Boersema, Raijmakers, Lemeer, Mohammed, & Heck, 2009).

  • Anticancer Properties : Phenethyl isothiocyanate (PEITC), a compound related to Dimethyl isothiocyanatosuccinate, has been shown to suppress the growth of glioblastoma cells in vivo, supporting its potential use as an anticancer drug for glioblastoma (Chou et al., 2018).

  • Insecticidal Properties : O,O-diethyl O-p-methylsulfinylphenylphosphorothionate and its analogues, which are chemically related to Dimethyl isothiocyanatosuccinate, are effective as contact and systemic insecticides (Benjamini, Metcalf, & Fukuto, 1959).

  • Synthesis and Application in Various Fields : Dimethyl Acetylsuccinate (DMAS), a crucial organic chemical intermediate, has various applications in pharmaceuticals, pesticides, pigments, and dyes. This demonstrates the broad utility of compounds similar to Dimethyl isothiocyanatosuccinate in different industrial and research applications (Wang Shu-lan, 2007).

Safety And Hazards

The safety data sheet for a similar compound, Dimethyl succinate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid release to the environment, wear protective gear, and seek medical advice if irritation persists .

properties

IUPAC Name

dimethyl 2-isothiocyanatobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-11-6(9)3-5(8-4-13)7(10)12-2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHDEBYHAZNXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl isothiocyanatosuccinate

CAS RN

121928-38-9
Record name Dimethyl isothiocyanatosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121928389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 121928-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li, X Zhang, X Wu, Y Han, C Wang… - Journal of Food …, 2022 - Wiley Online Library
In recent years, the Dongbei suancai industry in China had been developing continuously, however, the flavor of suancai fermented by inoculating with lactic acid bacteria needed to be …
Number of citations: 1 ifst.onlinelibrary.wiley.com

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